molecular formula C10H11BrO4 B14739663 3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 2363-14-6

3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No.: B14739663
CAS No.: 2363-14-6
M. Wt: 275.10 g/mol
InChI Key: OZBJWLXWNBWPSW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzaldehyde, featuring bromine, methoxy, and methoxymethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves the bromination of 5-methoxy-4-(methoxymethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction parameters to achieve high yield and purity. This may include the use of continuous flow reactors and automated systems to optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.

    Oxidation Reactions: The major product is 3-Bromo-5-methoxy-4-(methoxymethoxy)benzoic acid.

    Reduction Reactions: The major product is 3-Bromo-5-methoxy-4-(methoxymethoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxy-4-propoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Uniqueness

3-Bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This combination of substituents is less common compared to other similar compounds, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

2363-14-6

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C10H11BrO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3

InChI Key

OZBJWLXWNBWPSW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Br)C=O)OC

Origin of Product

United States

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